

Application Note: Precision Protocols for Propionyl Fluoride Synthesis and Reactivity

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Compound of Interest

Compound Name: Propionyl fluoride

CAS No.: 430-71-7

Cat. No.: B1293512

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Abstract & Introduction

The renaissance of acyl fluoride chemistry, driven largely by the principles of "Click Chemistry" and Sulfur-Fluoride Exchange (SuFEx), has repositioned these reagents from obscure curiosities to essential tools in drug discovery and peptide synthesis. Unlike their acyl chloride counterparts, **Propionyl Fluoride** (EtCOF) and other acyl fluorides possess a unique "Goldilocks" reactivity: they are remarkably stable toward hydrolysis and silica gel chromatography yet maintain high electrophilicity toward specific nucleophiles (amines, alcohols, and active site residues) without the need for harsh activation.

This guide provides a validated, self-consistent protocol for the synthesis, handling, and application of **propionyl fluoride**. It bridges the gap between bulk organic synthesis and precision chemical biology applications (Activity-Based Protein Profiling - ABPP).

Key Advantages of Acyl Fluorides[1]

- **Hydrolytic Stability:** Can be handled in open air for short periods and utilized in aqueous/biphasic media.
- **Atom Economy:** Fluoride is a small, non-acidic leaving group (in the absence of water) compared to bulky leaving groups.

- Selectivity: Reduced tendency for racemization in peptide coupling compared to acyl chlorides.[1]

Safety & Handling (CRITICAL)

Hazard: Acyl fluorides hydrolyze to release Hydrogen Fluoride (HF). While slower than acyl chlorides, the generation of HF poses a severe contact and inhalation risk.

- Engineering Controls: All operations must be performed in a well-ventilated fume hood.
- PPE: Neoprene or Nitrile gloves (double-gloved), lab coat, and chemical splash goggles.
- First Aid: Calcium Gluconate (2.5% gel) must be immediately available on the workbench. In case of skin contact, wash with water and immediately apply gel.
- Glassware: Long-term storage in glass is prohibited due to etching. Use PTFE (Teflon) or Polypropylene (PP) containers for storage.

Module A: Synthesis of Propionyl Fluoride

While **propionyl fluoride** is commercially available, in-situ generation or fresh synthesis is often preferred to ensure purity and avoid degradation products. The Cyanuric Fluoride method is selected here for its operational simplicity and high yield.[2]

Materials

- Propionic Acid (1.0 equiv)
- Cyanuric Fluoride (0.34 equiv)
- Pyridine (1.0 equiv)
- Dichloromethane (DCM) (anhydrous)
- Equipment: Flame-dried round-bottom flask, magnetic stir bar, distillation apparatus.

Step-by-Step Protocol

- Setup: Under an inert atmosphere (

or Ar), dissolve Propionic Acid (10 mmol, 0.75 mL) in anhydrous DCM (20 mL).

- Base Addition: Add Pyridine (10 mmol, 0.81 mL). The solution may warm slightly.
- Fluorination: Cool the mixture to -10°C . Add Cyanuric Fluoride (3.4 mmol, 0.30 mL) dropwise.
 - Expert Insight: Cyanuric fluoride delivers 3 equivalents of fluoride. Using 0.34 equiv ensures complete conversion.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
 - Monitoring: Check reaction progress via NMR (appearance of triplet at $\sim +25$ to $+30$ ppm relative to , depending on solvent/reference).
- Workup (The "Fluoride Advantage"):
 - Unlike acyl chlorides, you can wash this reaction mixture with ice-cold water (2 x 10 mL) to remove cyanuric acid byproducts and pyridine salts.
 - Dry the organic layer over .
- Isolation: **Propionyl fluoride** has a low boiling point ($\sim 44^{\circ}\text{C}$).
 - Careful Distillation: Distill the DCM solution. **Propionyl fluoride** will co-distill or distill shortly after DCM. For high purity, fractional distillation is required.
 - Storage: Store immediately in a PTFE-lined vial at -20°C .

Module B: Biphasic Amide Coupling

This protocol demonstrates the unique stability of **propionyl fluoride** by performing an amide coupling in the presence of water (Schotten-Baumann conditions), which is impossible with acyl chlorides.

Protocol

- Aqueous Phase: Dissolve the amine (e.g., Benzylamine, 1.0 equiv) and (2.0 equiv) in water (0.5 M concentration).
- Organic Phase: Dissolve **Propionyl Fluoride** (1.1 equiv) in Ethyl Acetate or DCM.
- Coupling: Add the organic phase to the aqueous phase with vigorous stirring.
- Timecourse: Stir at room temperature for 1–4 hours.
- Analysis: The reaction is driven by the extraction of the amine into the organic phase or interfacial reaction. The product (N-benzylpropionamide) remains in the organic layer.
- Purification: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Evaporate solvent.

Module C: Chemical Biology (Lysine Acylation)

Acyl fluorides are increasingly used in Activity-Based Protein Profiling (ABPP) to target nucleophilic lysine residues.

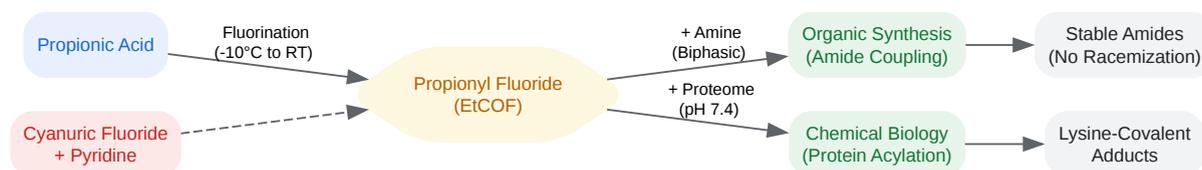
Workflow

- Probe Design: A **propionyl fluoride** "warhead" is attached to a reporter tag (biotin or fluorophore).
- Incubation: Incubate proteome (1 mg/mL in PBS, pH 7.4) with the probe (1–10 μ M) for 30–60 mins at 37°C.
 - Note: The stability of the C-F bond prevents rapid hydrolysis in PBS, allowing time for the probe to find the specific binding pocket.
- Quenching: Stop reaction with 4x SDS-loading buffer (containing -mercaptoethanol).
- Readout: SDS-PAGE followed by fluorescence scanning or Streptavidin-HRP blotting.

Visualization & Data

Figure 1: Experimental Workflow

This diagram illustrates the parallel pathways for chemical synthesis and biological profiling.

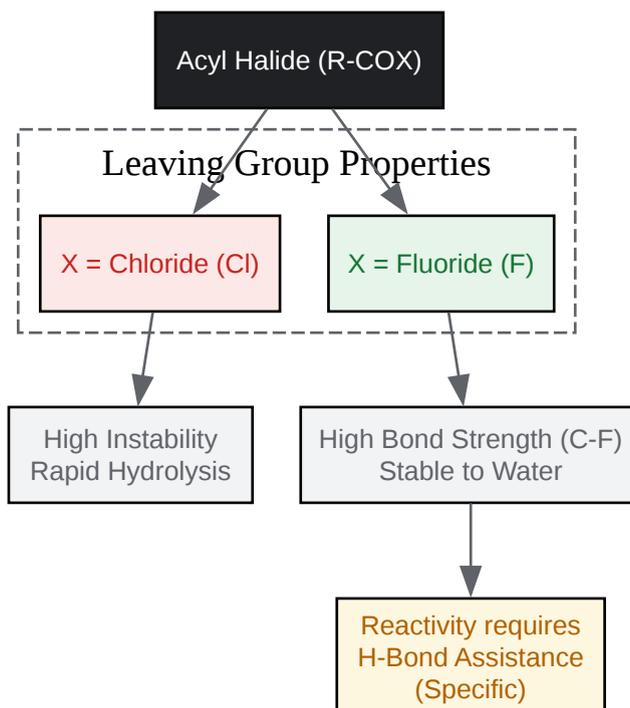


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Caption: Integrated workflow for generating **propionyl fluoride** and its divergent applications in synthesis and biology.

Figure 2: Mechanistic Decision Matrix

Why choose Acyl Fluoride over Chloride?



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Caption: Mechanistic basis for the stability-reactivity trade-off in acyl fluorides.

Table 1: Reactivity Comparison

Feature	Acyl Chloride (EtCOCl)	Acyl Fluoride (EtCOF)
Bond Energy (C-X)	~400 kJ/mol (Weak)	~485 kJ/mol (Strong)
Hydrolysis (pH 7)	Seconds/Minutes	Hours
Handling	Strictly Anhydrous	Open air / Biphasic
Silica Stability	Decomposes	Stable (Flash Column possible)
Peptide Coupling	High Racemization Risk	Low Racemization Risk
Main Hazard	HCl gas + violent reaction	HF generation (insidious)

Troubleshooting & Optimization

- Low Yield: Ensure the Cyanuric Fluoride is of high quality. Old reagent hydrolyzes to cyanuric acid. Distill the reagent if it appears cloudy.
- Etching: If your glassware becomes cloudy, you are generating HF and it is etching the silica. Switch to plastic immediately and neutralize the waste with Calcium Hydroxide.
- Monitoring:
 - NMR is the gold standard.
 - **Propionyl Fluoride**: ~ +26 ppm (triplet).
 - Hydrolysis (HF): ~ -160 to -180 ppm (broad).

References

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